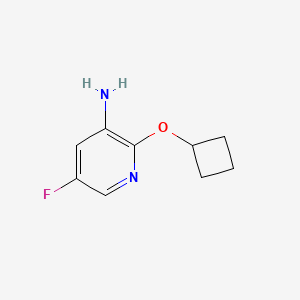

2-Cyclobutoxy-5-fluoropyridin-3-amine

Description

Significance of Fluorinated Pyridines in Contemporary Organic Chemistry and Methodological Development

The strategic incorporation of fluorine into heterocyclic compounds, particularly pyridines, is a cornerstone of modern medicinal and agrochemical chemistry. nih.gov Fluorine's unique properties—high electronegativity, small size, and the strength of the carbon-fluorine bond—can dramatically alter the physicochemical and biological profile of a molecule. numberanalytics.com In drug design, fluorination is employed to enhance metabolic stability, improve bioavailability, modulate the acidity or basicity (pKa) of nearby functional groups, and increase binding affinity to target receptors. tandfonline.comnih.gov The introduction of a C-F bond can lead to improved pharmacokinetic and pharmacodynamic properties of a therapeutic candidate. chim.it

Approximately 20-30% of all pharmaceuticals contain fluorine, highlighting the impact of this strategy. numberanalytics.com The development of fluorinated heterocycles has been a key step in modern medicinal chemistry, leading to blockbuster drugs. tandfonline.com This prevalence has spurred significant methodological development in organic synthesis, with a focus on creating new and selective C-H fluorination reactions for heteroaromatic compounds. researchgate.netorgsyn.org Researchers have developed methods for direct fluorination using reagents like silver(II) fluoride (B91410) (AgF₂), which allows for the late-stage modification of complex molecules and provides access to novel fluorinated building blocks. researchgate.netorgsyn.org

| Property | Impact of Fluorination on Pyridine (B92270) Scaffolds |

| Metabolic Stability | Increased due to the high strength of the C-F bond, which resists metabolic cleavage. tandfonline.com |

| Binding Affinity | Can be enhanced through favorable interactions with protein binding pockets. tandfonline.com |

| Lipophilicity | Generally increased, which can improve a molecule's ability to cross biological membranes. tandfonline.comontosight.ai |

| Basicity (pKa) | The pKa of the pyridine nitrogen is lowered due to the strong electron-withdrawing nature of fluorine. tandfonline.com |

| Bioavailability | Often improved as a result of modulated lipophilicity and metabolic stability. numberanalytics.comtandfonline.com |

Role of Aminopyridines as Versatile Synthons and Building Blocks

Aminopyridines are a class of heterocyclic compounds that serve as highly versatile intermediates, or synthons, in organic synthesis. researchgate.net Their utility stems from the presence of the amino group on the pyridine ring, which can act as a nucleophile, directing group, or a point for further functionalization. rsc.org These compounds are fundamental building blocks for constructing more complex molecular architectures, particularly in the pharmaceutical industry. acs.orgnih.gov

The synthesis of substituted 2-aminopyridines, for example, is a subject of extensive research, with numerous methods developed, including multicomponent one-pot reactions and transformations of pyridine N-oxides. nih.govnih.gov These synthetic routes provide access to a wide array of aminopyridine derivatives that can be used to create libraries of compounds for drug discovery programs. researchgate.netresearchgate.net Aminopyridines are key pharmacophores in many biologically active molecules and have been incorporated into compounds developed as potent inhibitors for targets like phosphodiesterase-4 (PDE4). nih.govnih.gov The development of novel aminating reagents and reactions remains a central challenge and an active area of research in chemical methodology. rsc.org

Structural Context of 2-Cyclobutoxy-5-fluoropyridin-3-amine within Complex Heterocyclic Systems

The key structural components are:

5-Fluoropyridine Ring : This component introduces the advantageous properties associated with fluorination, as discussed previously, such as metabolic stability and modulated basicity. tandfonline.com

3-Amino Group : This functional group provides a reactive site for forming new chemical bonds, allowing the molecule to be incorporated into larger, more complex structures. nih.gov It is a crucial feature for its role as a synthon.

2-Cyclobutoxy Group : The cyclobutyl moiety is increasingly utilized in medicinal chemistry to impart specific structural and physical properties. nih.gov The four-membered ring is not flat and its puckered structure can impose conformational constraints on the molecule, which can be beneficial for binding to a biological target. nih.gov Furthermore, cyclobutyl groups can enhance metabolic stability and serve as replacements for other groups, like alkenes, to prevent cis/trans isomerization. nih.gov

This specific arrangement of substituents—an amine at position 3, fluorine at position 5, and a cyclobutoxy group at position 2—creates a unique electronic and steric environment on the pyridine ring, making it a valuable building block for targeted synthesis in medicinal chemistry. evitachem.com

Overview of Key Academic Research Domains Pertaining to Multi-Substituted Pyridine Derivatives

Multi-substituted pyridine derivatives are a privileged scaffold in several key domains of academic and industrial research due to their wide range of biological activities and functional applications. nih.gov

Key Research Domains:

Medicinal Chemistry : This is the most prominent field for substituted pyridines. They form the core of numerous drugs and drug candidates. Research has demonstrated their efficacy as antibacterial, anticancer, and anti-inflammatory agents. nih.govrsc.org For instance, certain substituted thieno[2,3-c]pyridine (B153571) derivatives have shown promising anti-proliferative activity by inhibiting tubulin polymerization. rsc.org

Materials Science : The unique electronic structure of the pyridine ring can be tuned by substitution, leading to applications in materials science. Researchers have developed multi-substituted pyridines that exhibit specific photophysical properties, such as blue fluorescence, making them candidates for use in optics, electronics, and biosensors. nih.gov

Agrochemicals : Similar to pharmaceuticals, the biological activity of substituted pyridines makes them valuable in the development of new pesticides and herbicides with improved efficacy. ontosight.ai

Catalysis : Pyridine derivatives are widely used as ligands in organometallic chemistry and catalysis. The electronic and steric properties of the pyridine can be precisely controlled through substitution to influence the activity and selectivity of a metal catalyst. nih.gov

The synthesis of these complex molecules is a significant area of research in itself, with a focus on developing efficient, high-yield, and versatile methodologies, such as multicomponent reactions. rsc.orgresearchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11FN2O |

|---|---|

Molecular Weight |

182.19 g/mol |

IUPAC Name |

2-cyclobutyloxy-5-fluoropyridin-3-amine |

InChI |

InChI=1S/C9H11FN2O/c10-6-4-8(11)9(12-5-6)13-7-2-1-3-7/h4-5,7H,1-3,11H2 |

InChI Key |

HYAUSFCXHCLLNG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)OC2=C(C=C(C=N2)F)N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 Cyclobutoxy 5 Fluoropyridin 3 Amine

Reactivity Profiles of the Pyridine (B92270) Nitrogen Atom in Substitution Reactions

The nitrogen atom in the pyridine ring of 2-Cyclobutoxy-5-fluoropyridin-3-amine possesses a lone pair of electrons, rendering it nucleophilic and basic. This inherent nucleophilicity makes it susceptible to reactions with electrophiles.

N-Alkylation and N-Oxidation:

The pyridine nitrogen can undergo alkylation when treated with alkyl halides. This reaction typically proceeds via an SN2 mechanism, where the nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. The presence of the electron-donating amino and cyclobutoxy groups can enhance the nucleophilicity of the pyridine nitrogen, facilitating this reaction.

Furthermore, the pyridine nitrogen can be oxidized to form the corresponding N-oxide. This transformation is commonly achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. The resulting N-oxide can then serve as a versatile intermediate for further functionalization of the pyridine ring.

The reactivity of the pyridine nitrogen is a critical aspect in the synthesis of various derivatives, as it provides a direct route to modify the electronic and steric properties of the molecule.

Chemical Transformations of the Aminopyridine Functionality (–NH2)

The primary amino group at the 3-position of the pyridine ring is a key site for a variety of chemical transformations, owing to its nucleophilic character.

Nucleophilic Properties and Related Reactions of the Amino Group

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile. This nucleophilicity allows it to participate in a range of reactions, including substitution and addition reactions. For instance, the amino group can react with electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides to form the corresponding N-alkylated, N-acylated, and N-sulfonylated derivatives, respectively.

The reactivity of the amino group is influenced by the electronic effects of the other substituents on the pyridine ring. The fluorine atom at the 5-position, being electron-withdrawing, can slightly decrease the nucleophilicity of the amino group. Conversely, the 2-cyclobutoxy group may have a modest electron-donating effect.

Intramolecular and Intermolecular Cyclization Reactions Involving 2-Aminopyridines

The 3-amino group, in conjunction with the pyridine nitrogen, can act as a binucleophile, participating in cyclization reactions to form fused heterocyclic systems.

Intramolecular Cyclization: If the molecule contains a suitable electrophilic center that can be attacked by either the amino group or the pyridine nitrogen, intramolecular cyclization can occur. The regioselectivity of such cyclizations is dependent on the nature of the tether connecting the reacting centers and the reaction conditions.

Intermolecular Cyclization: this compound can react with bifunctional reagents in intermolecular cyclization reactions. For example, reaction with α,β-unsaturated carbonyl compounds or 1,3-dielectrophiles can lead to the formation of various fused heterocyclic structures, such as pyridopyrimidines or other related systems. These reactions often proceed via an initial Michael addition or nucleophilic substitution, followed by an intramolecular cyclization and dehydration or elimination.

A representative intermolecular cyclization reaction is shown in Table 1.

Table 1: Representative Intermolecular Cyclization Reaction

| Reactant 1 | Reactant 2 | Product | Conditions |

|---|

Formation of Imine and Amide Derivatives from Aminopyridines

The primary amino group of this compound readily undergoes condensation reactions with carbonyl compounds to form imines, also known as Schiff bases. ekb.egresearchgate.netnih.gov This reaction is typically catalyzed by an acid and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration.

The general reaction for imine formation is presented in Table 2.

Table 2: General Reaction for Imine Formation

| Reactant 1 | Reactant 2 | Product |

|---|

Furthermore, the amino group can be acylated to form amide derivatives. This is a common transformation achieved by reacting the aminopyridine with acylating agents such as acyl chlorides or anhydrides in the presence of a base to neutralize the hydrogen halide byproduct. The resulting amides are often stable crystalline solids and are important intermediates in organic synthesis.

Reactivity and Influence of the Fluorine Atom on the Pyridine Ring

The fluorine atom at the 5-position significantly influences the reactivity of the pyridine ring. Due to its high electronegativity, fluorine exerts a strong electron-withdrawing inductive effect, which deactivates the ring towards electrophilic aromatic substitution. However, it can activate the ring for nucleophilic aromatic substitution.

Strategies for Fluorine Displacement Reactions

The fluorine atom on the pyridine ring can be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The success of this reaction is highly dependent on the nature of the nucleophile and the reaction conditions. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom itself facilitates the attack of nucleophiles at the carbon atom bearing the fluorine.

Common nucleophiles used for fluorine displacement include alkoxides, thiolates, and amines. The reaction is often carried out at elevated temperatures and in polar aprotic solvents. The presence of the amino and cyclobutoxy groups can also influence the rate and regioselectivity of the fluorine displacement.

A summary of potential nucleophiles for fluorine displacement is provided in Table 3.

Table 3: Potential Nucleophiles for Fluorine Displacement

| Nucleophile | Product Type |

|---|---|

| Alkoxides (e.g., NaOCH3) | 5-Alkoxypyridine derivative |

| Thiolates (e.g., NaSPh) | 5-Thiophenylpyridine derivative |

The displacement of the fluorine atom provides a valuable synthetic route to introduce a variety of functional groups at the 5-position of the pyridine ring, thereby enabling the synthesis of a diverse range of derivatives of this compound.

Electronic and Steric Effects of Fluorine on Ring Reactivity

The presence of a fluorine atom at the C-5 position of the pyridine ring profoundly influences the molecule's reactivity. Fluorine is the most electronegative element, and its primary electronic effect on the aromatic ring is strong inductive electron withdrawal (-I effect). This effect significantly reduces the electron density of the pyridine ring, making it less susceptible to electrophilic aromatic substitution. youtube.comnsf.gov Pyridine itself is already less reactive than benzene (B151609) in electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom; the addition of a fluorine atom further deactivates the ring towards electrophiles. youtube.com

From a steric perspective, fluorine is the smallest of the halogens, with a van der Waals radius of 1.47 Å, which is only slightly larger than that of hydrogen (1.20 Å). Consequently, the steric hindrance caused by the fluorine atom at the C-5 position is minimal, and its influence on reactivity is primarily governed by its electronic properties.

Table 1: Influence of Substituents on Pyridine Ring Reactivity

| Substituent | Position | Electronic Effect | Impact on Electrophilic Attack | Impact on Nucleophilic Attack | Steric Hindrance |

|---|---|---|---|---|---|

| Nitrogen | 1 | -I, -M (Inductive, Mesomeric) | Deactivating | Activating (at C2, C4) | Low |

| Amino (NH₂) | 3 | +M > -I (Mesomeric > Inductive) | Activating | Deactivating | Low |

| Fluorine (F) | 5 | -I > +M (Inductive > Mesomeric) | Strongly Deactivating | Activating | Very Low |

Chemistry of the Cyclobutoxy Group

The cyclobutoxy moiety introduces unique chemical properties and potential reaction pathways, primarily related to the stability of the ether linkage and the reactivity of the strained four-membered ring.

Stability and Potential Cleavage Pathways of the Ether Linkage

The C-O bond of an ether is generally stable and unreactive. wikipedia.org The ether linkage in this compound, connecting an sp²-hybridized carbon of the pyridine ring to an sp³-hybridized carbon of the cyclobutane (B1203170) ring, is expected to be robust under neutral and basic conditions.

Cleavage of this ether bond typically requires harsh, acidic conditions, often with strong hydrohalic acids like HBr or HI. wikipedia.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. youtube.com The cleavage can occur through either an SN1 or SN2 mechanism, depending on the stability of the potential carbocation intermediates. wikipedia.org Given the potential for the strained cyclobutyl ring to undergo rearrangement upon carbocation formation, an SN1 pathway could lead to a mixture of products. Alternatively, an SN2 attack at the cyclobutyl carbon would result in 2-hydroxypyridine (B17775) and a halocyclobutane.

Studies on Cyclobutyl Ring Opening and Rearrangement Mechanisms in Related Systems

The cyclobutane ring is characterized by significant ring strain (approximately 26 kcal/mol), which is a driving force for ring-opening and rearrangement reactions. youtube.comchemistrysteps.com These transformations often proceed through carbocation or radical intermediates.

For instance, the formation of a carbocation adjacent to the cyclobutane ring (a cyclobutylcarbinyl cation) can lead to a ring expansion rearrangement to form a more stable cyclopentyl cation. chemistrysteps.comstackexchange.com This process is driven by both the relief of ring strain and the formation of a more stable secondary or tertiary carbocation from a primary one. youtube.comchemistrysteps.com Similarly, cyclobutylcarbinyl radicals can also undergo ring opening to form linear alkyl radicals. nih.gov The regioselectivity of these rearrangements is influenced by the stability of the resulting radical or carbocation intermediates. nih.gov While these reactions are not inherent to the title compound under normal conditions, they represent potential pathways under forcing thermal, photochemical, or radical-initiating conditions.

Regioselective C-H Functionalization on the Cyclobutane Ring in Analogous Structures

Modern synthetic methods allow for the direct functionalization of C-H bonds, offering a powerful tool for molecular editing. nih.gov In analogous cyclobutane systems, particularly those bearing an aryl group, regioselective C-H functionalization has been demonstrated. nih.gov The C-H bonds in a cyclobutane ring are stronger than those in unstrained systems due to increased s-character, making their functionalization challenging. nih.gov

Directed C-H functionalization strategies can overcome these challenges. For example, a directing group on the aromatic ring could direct a metal catalyst to activate specific C-H bonds on the cyclobutane ring. acs.org Studies on arylcyclobutanes have shown that functionalization can be selectively directed to the C1 (benzylic) or C3 position depending on the catalyst used. nih.gov This suggests that, in principle, the pyridine ring of this compound could be used to direct the functionalization of the C-H bonds on the attached cyclobutane ring, providing a pathway to more complex analogues.

Table 2: Potential C-H Functionalization Sites on the Cyclobutane Ring

| Position | Type of C-H Bond | Relative Reactivity (General) | Potential for Directed Functionalization |

|---|---|---|---|

| C1' (attached to O) | Methine (α to ether) | Activated | High (proximity to pyridine directing group) |

| C2'/C4' | Methylene (β to ether) | Less activated | Moderate |

Elucidation of Reaction Mechanisms and Transient Intermediates

Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing its production and developing analogues.

Postulated Reaction Pathways for Key Synthetic Transformations

A plausible and common synthetic route to aryl ethers, including this compound, is through a nucleophilic aromatic substitution (SNAr) reaction. A likely transformation would involve the reaction of a precursor such as 2-chloro-5-fluoropyridin-3-amine (B1531264) with cyclobutanol (B46151) in the presence of a strong base.

The postulated mechanism proceeds as follows:

Deprotonation: A strong base (e.g., sodium hydride, NaH) deprotonates cyclobutanol to form the more nucleophilic sodium cyclobutoxide.

Nucleophilic Attack: The cyclobutoxide anion attacks the electron-deficient C-2 position of the pyridine ring, which bears the chloro leaving group. This position is activated towards nucleophilic attack by the electron-withdrawing effects of both the ring nitrogen and the fluorine at C-5. This attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.

Stabilization of Intermediate: The negative charge of the Meisenheimer complex is delocalized across the aromatic system and is stabilized by the electronegative nitrogen and fluorine atoms.

Elimination of Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the chloride leaving group, yielding the final product, this compound.

This SNAr pathway is favored for electron-poor heterocyclic systems and is a standard method for the formation of aryl ether bonds. researchgate.net

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-chloro-5-fluoropyridin-3-amine |

| Cyclobutanol |

| Sodium cyclobutoxide |

| 2-hydroxypyridine |

Role of Transition Metal Catalysis in Modulating Reactivity

The strategic placement of amino, fluoro, and cyclobutoxy groups on the pyridine ring of this compound influences its electronic properties and reactivity. The amino group can act as a directing group and a nucleophile, while the fluorine atom exerts a strong electron-withdrawing effect. The bulky cyclobutoxy group can introduce steric hindrance, which may affect catalyst coordination. Transition metal catalysis provides a versatile toolkit to selectively activate and functionalize specific positions on the pyridine ring, overcoming potential reactivity challenges.

Detailed investigations into the reactivity of this scaffold have revealed its utility in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in pharmaceutical and materials science for the construction of biaryl and substituted amine structures.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are particularly effective in promoting cross-coupling reactions involving pyridyl halides or triflates. While specific examples detailing the direct use of this compound as a substrate in all major cross-coupling reactions are not extensively documented in publicly available literature, its structural motifs are found in patented inventions where related pyridine cores undergo such transformations.

One of the most prominent applications is in the synthesis of novel kinase inhibitors. In this context, the amino group of a related compound, 2-alkoxy-5-fluoro-3-aminopyridine, is utilized in palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce complex aryl or heteroaryl substituents. These reactions typically employ a palladium precursor, such as Pd₂(dba)₃ or Pd(OAc)₂, in combination with a bulky phosphine (B1218219) ligand like Xantphos or BINAP, and a base such as Cs₂CO₃ or K₃PO₄.

For instance, in the synthesis of certain tricyclic compounds with potential therapeutic activity, a derivative of this compound could theoretically be coupled with an aryl halide. The general conditions for such a transformation are outlined in the table below, based on analogous reactions reported in patent literature for similar substrates.

Interactive Data Table: Representative Conditions for Palladium-Catalyzed C-N Cross-Coupling

| Parameter | Details |

| Reactants | This compound, Aryl Halide (e.g., Bromobenzene) |

| Catalyst | Pd₂(dba)₃ (Palladium(0)-dibenzylideneacetone complex) |

| Ligand | Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) |

| Base | Cs₂CO₃ (Cesium Carbonate) |

| Solvent | 1,4-Dioxane |

| Temperature | 100-120 °C |

| Outcome | Formation of a new C-N bond, yielding an N-aryl-2-cyclobutoxy-5-fluoropyridin-3-amine derivative. |

The choice of ligand is critical in these reactions. Bulky, electron-rich phosphine ligands are known to facilitate the reductive elimination step of the catalytic cycle, which is often rate-limiting in C-N bond formation. The base plays a crucial role in deprotonating the amine and regenerating the active catalyst.

Furthermore, while not directly reported for this compound itself, related 3-aminopyridine (B143674) structures can be synthesized via palladium-catalyzed reactions. For instance, the C-N coupling of a primary or secondary amine with a 3-halopyridine precursor bearing the cyclobutoxy and fluoro substituents would be a viable synthetic route, demonstrating the versatility of palladium catalysis in building this specific molecular scaffold.

Spectroscopic and Advanced Structural Characterization Methodologies for 2 Cyclobutoxy 5 Fluoropyridin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon framework, as well as the environment of the fluorine atom.

The ¹H NMR spectrum of 2-Cyclobutoxy-5-fluoropyridin-3-amine is expected to reveal distinct signals for each unique proton in the molecule. The aromatic region will feature two signals corresponding to the pyridine (B92270) ring protons, while the aliphatic region will show signals for the cyclobutoxy group and the amine protons.

The two protons on the pyridine ring are in different chemical environments. The proton at the C4 position is expected to appear as a doublet of doublets due to coupling with the C6 proton and the fluorine atom at C5. The proton at the C6 position would likely appear as a doublet, coupling with the C4 proton.

The cyclobutoxy group protons will present a more complex pattern. The single proton attached to the carbon adjacent to the ether oxygen (CH-O) is expected to be the most downfield of the aliphatic signals, appearing as a multiplet. The remaining six protons of the cyclobutane (B1203170) ring will likely appear as overlapping multiplets in the upfield region. The primary amine (-NH₂) protons typically appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) | Integration |

|---|---|---|---|---|

| Pyridine H-6 | 7.6 - 7.8 | d | J(H6-F5) ≈ 3-4 | 1H |

| Pyridine H-4 | 7.0 - 7.2 | dd | J(H4-F5) ≈ 8-10, J(H4-H6) ≈ 2-3 | 1H |

| -NH₂ | 4.5 - 5.5 | br s | - | 2H |

| O-CH (cyclobutyl) | 4.8 - 5.0 | m | - | 1H |

| CH₂ (cyclobutyl) | 2.3 - 2.5 | m | - | 2H |

| CH₂ (cyclobutyl) | 2.0 - 2.2 | m | - | 2H |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will give a distinct signal. The pyridine ring will show five signals, with their chemical shifts influenced by the attached fluorine, nitrogen, and oxygen atoms. The C-F and C-O carbons are expected to be significantly downfield. The cyclobutoxy group will exhibit three distinct signals for its four carbon atoms due to symmetry.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridine C-2 | 155 - 158 |

| Pyridine C-5 | 152 - 155 (d, ¹JCF ≈ 230-250 Hz) |

| Pyridine C-3 | 138 - 141 |

| Pyridine C-6 | 130 - 133 (d, ³JCF ≈ 3-5 Hz) |

| Pyridine C-4 | 120 - 123 (d, ²JCF ≈ 18-22 Hz) |

| O-CH (cyclobutyl) | 75 - 78 |

| CH₂ (cyclobutyl) | 30 - 33 |

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. This signal's chemical shift will be characteristic of a fluorine atom attached to an aromatic pyridine ring. The signal will likely appear as a multiplet, primarily due to coupling with the adjacent aromatic protons at C4 and C6. This technique is also excellent for confirming the purity and quantifying the amount of the fluorinated compound in a sample.

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for unambiguous signal assignment.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. Cross-peaks would be expected between the H-4 and H-6 protons of the pyridine ring, and among the protons of the cyclobutyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each proton signal to its corresponding carbon atom, for instance, linking the downfield aliphatic proton multiplet to the O-CH carbon of the cyclobutoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding. It could show through-space correlations between the O-CH proton of the cyclobutoxy group and the H-6 proton of the pyridine ring, helping to define the molecule's preferred conformation.

Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands for the amine, ether, and fluoroaromatic moieties.

The primary amine group (-NH₂) is expected to show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹ (one for asymmetric and one for symmetric stretching). An N-H bending (scissoring) vibration should also be visible around 1600-1650 cm⁻¹. The C-O stretching of the cyclobutoxy ether linkage would produce a strong absorption band typically in the 1200-1250 cm⁻¹ region. The C-F bond on the aromatic ring will have a characteristic stretching absorption, usually found in the 1200-1300 cm⁻¹ range. Aromatic C=C and C=N stretching vibrations from the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium-Weak |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| N-H Bend (scissoring) | 1600 - 1650 | Medium-Strong |

| C=C and C=N Stretch (aromatic) | 1400 - 1600 | Medium-Strong |

| C-F Stretch (aromatic) | 1200 - 1300 | Strong |

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound (molecular formula C₉H₁₂FN₂O), the high-resolution mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact molecular weight. Analysis of the fragmentation pattern under electron ionization (EI) could reveal characteristic losses. A primary fragmentation pathway would likely be the cleavage of the ether bond, leading to the loss of a cyclobutene (B1205218) molecule (C₄H₆) or the entire cyclobutoxy radical. The resulting fragment ions would provide further confirmation of the proposed structure.

Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 182.09 | Molecular Ion |

| [M - C₄H₆]⁺ | 126.05 | Loss of cyclobutene |

High-Resolution Crystallographic Studies (X-ray Diffraction) for Definitive Solid-State Structure and Conformation

Single-crystal X-ray diffraction (XRD) stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Should single crystals of this compound be successfully cultivated, this technique would provide invaluable insights into its molecular geometry, conformation, and intermolecular interactions in the solid state.

The process involves irradiating a single crystal with a focused X-ray beam and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays are directly related to the arrangement of electrons, and thus atoms, within the crystal lattice. This analysis yields a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles, with exceptional precision.

For this compound, key structural questions that could be answered by XRD include:

Conformation of the Cyclobutoxy Ring: The puckering and orientation of the cyclobutoxy group relative to the pyridine ring can be definitively established.

Planarity of the Pyridine Ring: Confirmation of the aromatic pyridine ring's planarity and any minor distortions caused by its substituents.

Intermolecular Interactions: The study would reveal non-covalent interactions such as hydrogen bonding (e.g., involving the amine group and the pyridine nitrogen) and potential π-stacking, which govern the crystal packing and influence physical properties like melting point and solubility.

While specific crystallographic data for this compound is not publicly available, the table below presents hypothetical yet representative data that one might expect from such an analysis, based on published structures of similar substituted aminopyridine derivatives. researchgate.netnih.gov

| Crystallographic Parameter | Hypothetical Value | Significance |

|---|---|---|

| Crystal System | Monoclinic | Describes the basic geometry of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| a (Å) | 8.5 Å | Unit cell dimension along the a-axis. |

| b (Å) | 12.3 Å | Unit cell dimension along the b-axis. |

| c (Å) | 9.1 Å | Unit cell dimension along the c-axis. |

| β (°) | 105.2° | Angle of the unit cell for a monoclinic system. |

| Volume (ų) | 915.4 ų | Volume of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

| Calculated Density (g/cm³) | 1.355 g/cm³ | The theoretical density of the crystal. |

| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an indispensable tool for the separation, identification, and purification of chemical compounds. For this compound, techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are critical for verifying its purity and for isolating it from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a premier technique for assessing the purity of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for compounds of this nature. In a typical RP-HPLC setup, the compound is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase is then pumped through the column. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases.

The purity of a sample is determined by the number and relative areas of the peaks in the resulting chromatogram. A single, sharp peak is indicative of a high-purity sample, while the presence of additional peaks suggests impurities. HPLC methods can be optimized for high sensitivity, allowing for the detection of trace-level impurities. researchgate.netnih.gov

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. For this compound, GC could be employed if the compound exhibits sufficient volatility and thermal stability. The sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (e.g., helium or nitrogen) carries the vaporized sample through the column, which is coated with a stationary phase. Separation occurs based on the compound's boiling point and its interactions with the stationary phase. GC is often coupled with a mass spectrometer (GC-MS), which provides mass information for each separated component, aiding in the identification of impurities. vixra.org

The following table provides illustrative parameters for HPLC and GC methods that could be developed for the analysis of this compound, based on established methods for similar aromatic amines and pyridine derivatives. ptfarm.plhelixchrom.com

| Parameter | Illustrative HPLC Method | Illustrative GC Method |

|---|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase/Carrier Gas | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | Helium at 1.0 mL/min |

| Flow Rate | 1.0 mL/min | N/A (Constant Flow) |

| Detector | UV at 254 nm | Mass Spectrometer (MS) |

| Column Temperature | 40 °C | Temperature program (e.g., 100 °C hold 2 min, ramp to 280 °C) |

| Injection Volume | 10 µL | 1 µL (Split mode) |

| Expected Retention Time | ~5-10 min | ~12-18 min |

Applications of 2 Cyclobutoxy 5 Fluoropyridin 3 Amine in Advanced Organic Synthesis

Role as a Precursor for Diverse Nitrogen-Containing Heterocycles

Aminopyridine derivatives are foundational building blocks for the synthesis of a wide array of nitrogen-containing heterocycles. The inherent reactivity of the amino group and the pyridine (B92270) ring allows for various cyclization strategies to construct more complex fused ring systems.

Synthesis of Fused Pyridine Systems (e.g., imidazo[1,2-a]pyridines, pyrido[1,2-a]pyrimidines)

The synthesis of fused pyridine systems such as imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines often relies on the condensation of a 2-aminopyridine (B139424) derivative with a suitable dielectrophilic partner. For instance, the reaction of a 2-aminopyridine with an α-haloketone is a classical method for constructing the imidazo[1,2-a]pyridine (B132010) core. Similarly, pyrido[1,2-a]pyrimidines can be accessed through the reaction of 2-aminopyridines with 1,3-dielectrophiles like β-ketoesters or α,β-unsaturated carbonyl compounds.

However, no specific studies have been found that utilize 2-Cyclobutoxy-5-fluoropyridin-3-amine as the aminopyridine precursor in these transformations.

Construction of Spirocyclic Dihydropyridines via Dearomatization Strategies

The construction of spirocyclic dihydropyridines from pyridine precursors is a modern area of synthetic chemistry that involves dearomatization strategies. These methods often require N-activation of the pyridine ring followed by an intramolecular cyclization or a reaction with a suitable nucleophile.

There is no available literature describing the use of this compound in dearomatization strategies to form spirocyclic dihydropyridines.

Scaffold for Complex Molecule Construction and Diversification

The structural features of this compound, including the cyclobutoxy and fluoro substituents, make it an interesting scaffold for the construction of complex molecules. These groups can influence the compound's physicochemical properties and provide vectors for further diversification.

Building Block in Multistep Synthetic Sequences for Advanced Intermediates

Substituted aminopyridines are valuable intermediates in multistep synthetic sequences, particularly in the field of medicinal chemistry. The amino group can be readily functionalized or transformed, and the pyridine ring can be further elaborated.

While this compound is commercially available, indicating its potential use as a building block, no published multistep synthetic sequences detailing its application to create advanced intermediates have been identified.

Functionalization via Established and Novel Cross-Coupling Reactions (e.g., Suzuki, Stille, Buchwald-Hartwig)

Cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds. The fluorine atom and the positions on the pyridine ring of this compound could potentially serve as sites for cross-coupling reactions, or the amino group could participate in Buchwald-Hartwig amination.

Despite the general utility of these reactions, there are no specific reports or data tables in the scientific literature that demonstrate the successful application of Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions on this compound.

Development of Novel Synthetic Methodologies Capitalizing on the Compound's Unique Structural Architecture

The unique combination of a cyclobutoxy group, a fluorine atom, and an amino group on a pyridine ring could potentially be exploited in the development of novel synthetic methodologies. For example, the cyclobutoxy group might direct ortho-metalation or influence the regioselectivity of certain reactions.

Currently, there is no research available that describes the development of novel synthetic methodologies based on the specific structural features of this compound.

Strategic Integration into Combinatorial Libraries for Chemical Space Exploration in Research Contexts

The exploration of vast chemical space to identify novel bioactive molecules is a cornerstone of modern drug discovery and chemical biology. Combinatorial chemistry serves as a powerful engine for this exploration, enabling the systematic and rapid synthesis of large, diverse collections of compounds known as chemical libraries. The strategic selection of building blocks is paramount to the success of these libraries, as their inherent structural and functional features dictate the ultimate diversity and drug-likeness of the resulting compounds. This compound is a heterocyclic building block with significant potential for integration into combinatorial libraries due to its unique combination of reactive handles and modifiable positions.

The core structure of this compound presents several key features that make it an attractive scaffold for combinatorial library synthesis. The primary amino group at the 3-position is a versatile functional handle that can readily participate in a wide array of chemical transformations. This allows for the introduction of a diverse set of substituents, enabling extensive exploration of the chemical space surrounding the pyridinamine core. Common reactions involving the amine group in a library setting include, but are not limited to, amide bond formation, sulfonylation, reductive amination, and urea (B33335) or thiourea (B124793) formation. Each of these reactions can be performed with a large panel of commercially available building blocks (e.g., carboxylic acids, sulfonyl chlorides, aldehydes/ketones, and isocyanates/isothiocyanates, respectively), allowing for the generation of a vast number of unique derivatives from a single scaffold.

Furthermore, the pyridine ring itself offers opportunities for diversification, although these are generally more complex transformations than those involving the exocyclic amine. The fluorine atom at the 5-position influences the electronic properties of the pyridine ring and can modulate the physicochemical properties of the final compounds, such as pKa, lipophilicity, and metabolic stability. While not a direct point of diversification in most high-throughput library syntheses, its presence is a key feature of the resulting library members.

A hypothetical combinatorial library based on the this compound scaffold could be designed to explore the chemical space around a particular biological target. The general approach would involve the parallel synthesis of a large number of derivatives by reacting the primary amine with a diverse set of building blocks. For instance, a library could be constructed by reacting this compound with a collection of carboxylic acids to generate a library of amides.

To illustrate the potential for chemical space exploration, consider the following hypothetical library designs based on the this compound scaffold.

Table 1: Illustrative Combinatorial Library Design via Amide Coupling

| Scaffold | Reaction Type | Building Block Class | Number of Building Blocks | Resulting Library Size |

| This compound | Amide Coupling | Carboxylic Acids | 500 | 500 |

Table 2: Example Building Blocks for Amide Library Synthesis

| Building Block ID | Building Block Name | Chemical Structure |

| R1-COOH | Acetic Acid | CH₃COOH |

| R2-COOH | Benzoic Acid | C₆H₅COOH |

| R3-COOH | 4-Chlorobenzoic Acid | ClC₆H₄COOH |

| R4-COOH | Cyclohexanecarboxylic Acid | C₆H₁₁COOH |

| R5-COOH | Thiophene-2-carboxylic acid | C₄H₃SCOOH |

In a research context, the strategic design of such a library would be guided by the specific research question being addressed. For example, if the goal is to develop inhibitors of a particular enzyme, the building blocks would be selected to introduce functionalities known or hypothesized to interact with the enzyme's active site. The resulting library would then be screened against the target to identify "hit" compounds. These hits can then serve as starting points for further optimization through more focused medicinal chemistry efforts.

The integration of building blocks like this compound into combinatorial libraries is a testament to the power of parallel synthesis to accelerate the discovery of new chemical entities with desired biological activities. The modular nature of this approach, combined with the structural and functional attributes of the scaffold, allows for a systematic and efficient exploration of the vast landscape of chemical space.

Future Research Directions and Emerging Areas in 2 Cyclobutoxy 5 Fluoropyridin 3 Amine Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

The pursuit of green chemistry principles is a paramount objective in modern organic synthesis. For a molecule like 2-Cyclobutoxy-5-fluoropyridin-3-amine, future research will likely focus on developing synthetic pathways that are not only efficient but also environmentally benign. Traditional multi-step syntheses often generate significant waste and utilize hazardous reagents. rasayanjournal.co.in The development of more sustainable methods is crucial.

Key areas for research include:

One-Pot and Multicomponent Reactions (MCRs): Designing a synthesis where multiple chemical transformations occur in a single reaction vessel can drastically reduce solvent waste, energy consumption, and purification steps. rasayanjournal.co.inrsc.org An MCR approach for constructing the substituted fluorinated aminopyridine core could significantly improve efficiency. rsc.org

Catalytic Approaches: The use of catalytic, rather than stoichiometric, reagents is a cornerstone of green chemistry. rasayanjournal.co.in Research into novel catalysts, potentially based on earth-abundant metals or organocatalysts, could lead to more sustainable processes. Electrochemical synthesis, which uses electricity to drive reactions, offers a clean and efficient alternative to traditional chemical oxidants or reductants. rsc.orgrsc.org

Green Solvents and Conditions: Future synthetic routes will explore the use of safer solvents, such as water or bio-renewable solvents, and investigate solvent-free reaction conditions. rasayanjournal.co.inmdpi.com Techniques like ball milling and microwave-assisted synthesis can also reduce reaction times and energy input. rasayanjournal.co.in

Table 1: Potential Sustainable Synthesis Strategies

| Strategy | Principle | Potential Application for this compound |

|---|---|---|

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single step to build molecular complexity efficiently. rasayanjournal.co.in | A one-pot synthesis starting from simple precursors to form the substituted aminopyridine ring. rsc.org |

| Electrochemical Synthesis | Using electrical current to drive chemical reactions, avoiding bulk chemical reagents. rsc.org | Electrochemical amination or functionalization steps to build the target molecule under mild conditions. rsc.org |

| Flow Chemistry | Performing reactions in a continuous stream rather than a batch, allowing for better control, safety, and scalability. atomfair.com | Optimization of reaction conditions (temperature, pressure, residence time) for key synthetic steps. atomfair.com |

| Use of Greener Solvents | Replacing hazardous organic solvents with environmentally friendly alternatives like water or ionic liquids. rasayanjournal.co.inmdpi.com | Performing nucleophilic substitution or coupling reactions in aqueous media or under solvent-free conditions. |

Exploration of Unprecedented Reactivity Patterns and Catalytic Transformations

The unique arrangement of a cyclobutoxy group, a fluorine atom, and an amine on a pyridine (B92270) ring presents a rich scaffold for exploring novel chemical reactivity. The electronic properties of these substituents can influence the reactivity of the pyridine core in interesting ways.

Future research should investigate:

C-H Activation: Direct functionalization of the C-H bonds on the pyridine ring is a highly atom-economical strategy. Developing catalytic systems, perhaps using palladium or copper, to selectively introduce new functional groups at other positions on the ring would open up new avenues for creating analogues.

Novel Coupling Reactions: The amine and fluoro groups can be leveraged in various cross-coupling reactions. For instance, the amine group could be transformed into other functionalities, or the fluorine atom could potentially be displaced under specific nucleophilic aromatic substitution conditions, although this is generally challenging. researchgate.net

Photoredox and Electrochemical Catalysis: These modern catalytic methods could unlock new reaction pathways that are inaccessible through traditional thermal methods. For example, photoredox catalysis could enable novel radical-based transformations on the pyridine ring or its substituents.

Application of Advanced In-Situ Characterization Techniques for Mechanistic Studies

A deep understanding of reaction mechanisms is essential for optimizing existing synthetic routes and discovering new transformations. Advanced in-situ spectroscopic techniques allow chemists to observe reactive intermediates and transition states directly as they form and disappear during a reaction.

For the synthesis and reactions of this compound, future studies could employ:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as 2D exchange spectroscopy (2D-EXSY), can provide kinetic and equilibrium data for reaction steps. rsc.org In-situ NMR monitoring can track the concentration of reactants, intermediates, and products in real-time to elucidate complex reaction networks. acs.org

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful for identifying functional groups and can be used with fiber-optic probes to monitor reactions in situ, providing complementary data to NMR.

Mass Spectrometry (MS): Techniques like reaction monitoring by mass spectrometry can detect and identify low-concentration intermediates, providing crucial clues about the reaction pathway.

Table 2: In-Situ Techniques for Mechanistic Analysis

| Technique | Information Gained | Relevance to this compound Chemistry |

|---|---|---|

| In-Situ NMR | Real-time concentration of species, structural information on intermediates, reaction kinetics. rsc.orgacs.org | Elucidating the mechanism of formation, identifying byproducts, and optimizing reaction conditions. |

| In-Situ FTIR/Raman | Monitoring changes in functional groups, tracking the progress of reactions. | Observing the conversion of starting materials and the formation of the amine and ether functionalities. |

| Reaction Monitoring by MS | Detection of transient intermediates and low-concentration species. evitachem.com | Identifying key intermediates in complex catalytic cycles or multi-step reactions. |

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

Future applications in the context of this compound include:

Retrosynthesis Planning: AI-powered tools can suggest novel and efficient synthetic routes to the target molecule and its derivatives, potentially identifying pathways that a human chemist might overlook. preprints.orgacs.org

Reaction Optimization: Machine learning algorithms can analyze data from a set of experiments to predict the optimal conditions (e.g., temperature, catalyst, solvent) to maximize yield and purity. atomfair.comdigitellinc.com This can be integrated with automated flow chemistry platforms for high-throughput experimentation. atomfair.com

Predicting Reactivity and Properties: AI models trained on large datasets of chemical reactions can predict the likely products of new reactions involving this compound. researchgate.netnips.ccresearchgate.net This allows for the in-silico screening of potential transformations before they are attempted in the lab.

Investigation of Stereoselective Synthesis of Chiral Analogues and Their Structural Impact

Chirality is a critical feature in many biologically active molecules, as different enantiomers can have vastly different pharmacological effects. nih.gov While this compound itself is achiral, the introduction of stereocenters could lead to analogues with improved properties. Chiral amines are foundational building blocks in many high-value molecules, including over 40% of commercial pharmaceuticals. nih.gov

Areas for future investigation are:

Asymmetric Synthesis: Developing catalytic asymmetric methods to synthesize chiral analogues is a key goal. nih.gov This could involve creating a chiral center on the cyclobutoxy ring or by adding a chiral substituent to the pyridine core.

Biocatalysis: The use of engineered enzymes, such as transaminases or oxidoreductases, offers a highly selective and sustainable route to producing enantiomerically pure chiral amines. nih.govyork.ac.uk

Structural Analysis: Once chiral analogues are synthesized, it will be crucial to study how the stereochemistry impacts the molecule's three-dimensional shape and its interactions with biological targets. Techniques like X-ray crystallography would be essential for this analysis. nih.gov The relationship between structure and activity could provide valuable insights for the design of future compounds. nih.gov

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-Cyclobutoxy-5-fluoropyridin-3-amine to improve yield and purity?

- Methodology :

- Reaction Conditions : Use nucleophilic substitution (e.g., cyclobutanol reacting with a halogenated pyridine precursor under basic conditions). Control temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to enhance reactivity .

- Catalysts : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve cyclobutoxy group incorporation .

- Purification : Utilize column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to isolate high-purity product .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodology :

- NMR :

- ¹H NMR : Identify aromatic protons (δ 6.5–8.5 ppm), cyclobutoxy methylene protons (δ 4.0–4.5 ppm), and amine protons (δ 5.0–5.5 ppm, broad) .

- ¹³C NMR : Confirm cyclobutoxy quaternary carbon (δ 75–85 ppm) and fluoropyridine carbons (δ 150–160 ppm for C-F) .

- Mass Spectrometry : ESI-MS ([M+H]⁺) to verify molecular weight (e.g., 212.2 g/mol) and fragmentation patterns .

Q. How should researchers handle solubility challenges for this compound in biological assays?

- Methodology :

- Solvent Selection : Prepare stock solutions in DMSO (10 mM) due to low aqueous solubility. Dilute in PBS (≤1% DMSO) for cell-based assays .

- Sonication : Heat samples to 37°C and sonicate for 10 minutes to disperse aggregates .

- Stability Testing : Monitor compound integrity over 24 hours in assay buffers via LC-MS to detect hydrolysis or degradation .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for fluoropyridine derivatives like this compound?

- Methodology :

- Assay Standardization : Use isogenic cell lines and consistent assay conditions (e.g., ATP-based viability assays at 48-hour endpoints) .

- Meta-Analysis : Compare IC₅₀ values across studies, adjusting for variables like cell passage number and serum concentration .

- Off-Target Profiling : Perform kinase or GPCR panels to identify confounding interactions .

Q. How can computational modeling predict the regioselectivity of cyclobutoxy group introduction in fluoropyridine systems?

- Methodology :

- DFT Calculations : Optimize transition states for nucleophilic attack at C-2 vs. C-4 positions using Gaussian09 with B3LYP/6-31G(d) basis set .

- Solvent Effects : Include implicit solvent models (e.g., PCM for DMF) to assess steric and electronic influences .

- Validation : Correlate computational ΔG‡ values with experimental yields for different substrates .

Q. What experimental approaches can elucidate the stability of this compound under acidic/basic conditions?

- Methodology :

- Forced Degradation : Incubate compound in HCl (0.1 M) and NaOH (0.1 M) at 37°C for 24 hours. Monitor via:

- HPLC : Track parent compound depletion and degradation byproducts .

- LC-MS/MS : Identify hydrolyzed products (e.g., 5-fluoropyridin-3-amine) .

- Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) under varying pH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.